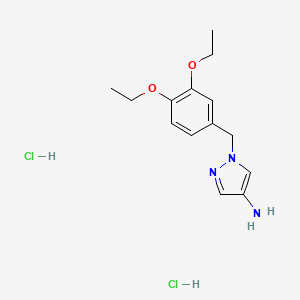

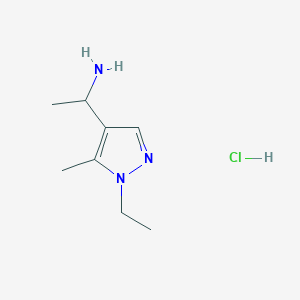

1-(3,4-二乙氧基苄基)-1H-吡唑-4-胺二盐酸盐

描述

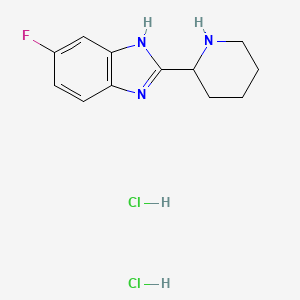

The compound “1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “3,4-Diethoxybenzyl” part suggests the presence of a benzyl group substituted with two ethoxy groups at the 3rd and 4th positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, the synthesis of (±)-DMBO was accomplished in three stages: reduction of the 3,4-dimethoxybenzaldehyde carbonyl group, chloride formation from (±)-4-methyloctanoic acid, and esterification of 3,4-dimethoxybenzyl alcohol with (±)-4-methyloctanoyl chloride .科学研究应用

合成和结构表征

吡唑衍生物(包括与“1-(3,4-二乙氧基苄基)-1H-吡唑-4-胺二盐酸盐”类似的化合物)的合成因其潜在的药理活性而备受关注。例如,已经合成了新型取代的 1-(4-甲氧基苄基)-3-环丙基-1H-吡唑-5-胺苯甲酰胺,以探索其抗菌和抗真菌活性。研究了构效关系 (SAR) 以提高治疗效果,突出了吡唑核心在开发抗菌剂中的重要性 (Raju 等人,2010)。类似地,已经报道了吡唑衍生物的高效合成方法,强调了它们的操作简单性和创造有价值的中间体以用于进一步化学转化的潜力 (Becerra 等人,2021)。

抗菌活性

吡唑衍生物的抗菌评估显示出对各种细菌和真菌菌株的有效活性。研究发现,该类化合物中的化合物对革兰氏阳性菌和革兰氏阴性菌以及霉菌毒真菌菌株表现出显着的抑制作用,表明它们作为抗菌剂的潜力。探索它们的抗菌特性对于寻找对抗耐药性微生物感染的新治疗剂至关重要 (Altalbawy, 2013)。

抗癌和抗增殖作用

对吡唑衍生物的研究也扩展到了它们的抗癌和抗增殖作用。例如,合成了苯并吡唑并二氮杂卓-7-酮作为氨基吡唑酰胺支架的构象刚性类似物,并对其进行了评估,显示出对黑色素瘤和造血细胞系的竞争活性。这些发现表明吡唑衍生物在开发新的抗癌疗法中的潜力,特别是作为关键癌症相关激酶的抑制剂 (Kim 等人,2011)。

作用机制

Mode of Action

It is known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Pharmacokinetics

The log octanol-water partition coefficient (log kow) of a similar compound, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium, is estimated to be 316 , which suggests that 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride might have similar lipophilicity and could potentially cross biological membranes.

Action Environment

The action environment of 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride is influenced by various factors. For instance, the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor. This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

属性

IUPAC Name |

1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2.2ClH/c1-3-18-13-6-5-11(7-14(13)19-4-2)9-17-10-12(15)8-16-17;;/h5-8,10H,3-4,9,15H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYKRVRMMLLOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN2C=C(C=N2)N)OCC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B3088483.png)

![2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088493.png)

![2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088529.png)

![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)

![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)